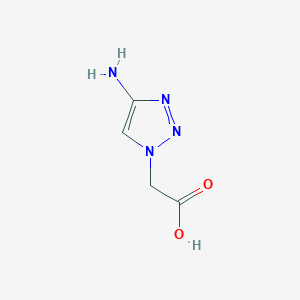

2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid

Descripción

2-(4-Amino-1H-1,2,3-triazol-1-yl)acetic acid is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with an amino group at the 4-position and an acetic acid moiety at the 1-position. This structure confers unique electronic and steric properties, making it a critical ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of bioorthogonal chemistry . It is widely employed in metabolic oligosaccharide engineering (MOE) for imaging sialic acid recycling in living cells, particularly in studies of lysosomal storage diseases . Its synthesis typically involves multi-step organic reactions, including cycloaddition and hydrolysis steps, as described in protocols for related triazole derivatives .

Propiedades

IUPAC Name |

2-(4-aminotriazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-3-1-8(7-6-3)2-4(9)10/h1H,2,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUHZFAXHSUWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

Preparation of Azide: The starting material, such as an alkyl halide, is converted to an azide using sodium azide.

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Introduction of Acetic Acid Moiety: The resulting triazole is further functionalized to introduce the acetic acid group.

Industrial Production Methods: Industrial production of 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid may involve large-scale batch or continuous flow processes, utilizing the same fundamental reactions but optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product.

Types of Reactions:

Oxidation: The amino group in the triazole ring can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

Oxidation Products: Nitroso- and nitro-triazole derivatives.

Reduction Products: Dihydrotriazole derivatives.

Substitution Products: Halogenated triazoles, alkylated triazoles, and arylated triazoles.

Aplicaciones Científicas De Investigación

2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. Additionally, the amino group can participate in nucleophilic or electrophilic reactions, further modulating the compound’s biological activity.

Comparación Con Compuestos Similares

Pharmacological and Industrial Relevance

- Molidustat : This clinically advanced compound incorporates a triazole ring within a larger heterocyclic framework, demonstrating how triazole derivatives can be optimized for therapeutic targets like hypoxia-inducible factor (HIF) modulation .

- Electrochemical Sensors : Triazoles functionalized with trimethoxysilylpropylthio groups (e.g., in ) enable sensitive hydroxylamine detection, highlighting versatility in material science .

Physicochemical Properties

- Solubility : The acetic acid moiety in all derivatives enhances water solubility, critical for biological applications. Hydrophobic substituents (e.g., phenyl) reduce solubility but improve membrane permeability .

- Molecular Weight : Smaller derivatives (e.g., formyl-substituted, 155.11 g/mol) are advantageous for diffusion-based applications, while bulkier variants (e.g., BTTAA, ~215.18 g/mol) offer tailored steric effects in catalysis .

Actividad Biológica

2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid is a heterocyclic compound featuring a triazole ring with significant biological activity. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential as an enzyme inhibitor and its antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid is characterized by the presence of an amino group attached to a triazole ring and an acetic acid moiety. This unique structure confers distinct chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₄H₆N₄O₂ |

| Molecular Weight | 142.12 g/mol |

| CAS Number | 143832-52-4 |

| Melting Point | 220 °C (dec.) |

The mechanism of action for 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid is multifaceted. Similar compounds have been shown to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes by binding to their active sites, thereby preventing substrate access.

- Antimicrobial Activity : It has demonstrated significant antimicrobial effects against various pathogens, indicating its potential in treating infections .

- Antiviral Properties : Research suggests that it may inhibit viral replication through interference with viral proteins .

Biological Activities

Recent studies have highlighted several biological activities associated with 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid:

Antimicrobial Activity

In vitro studies have shown that this compound exhibits considerable antibacterial and antifungal properties. For example:

- Inhibition Zones : Compounds derived from triazoles displayed inhibition zones ranging from 7.5 mm to 10.5 mm against specific bacterial strains .

Antiviral Activity

Research indicates potential antiviral effects against various viruses:

- Mechanism : Similar triazole derivatives have been reported to inhibit viral enzymes essential for replication .

Anticancer Properties

Studies have suggested that the compound may possess anticancer properties:

- Cell Line Studies : In vitro assays on cancer cell lines have demonstrated cytotoxic effects with IC50 values indicating effective concentration ranges .

Case Studies

Several case studies illustrate the biological activity of 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid:

-

Study on Antimicrobial Effects :

- A study evaluated the antimicrobial efficacy of triazole derivatives, including 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

-

Antiviral Research :

- Another investigation focused on the antiviral properties of triazole compounds against HIV. The study found that these compounds could inhibit HIV protease activity effectively.

-

Anticancer Evaluation :

- A recent study assessed the cytotoxicity of various triazole derivatives on human cancer cell lines. The results showed that compounds containing the triazole moiety exhibited promising anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.